![molecular formula C12H24ClNO2 B2749016 1-({[(1-Hydroxycyclopentyl)methyl]amino}methyl)cyclopentan-1-ol hydrochloride CAS No. 1311316-84-3](/img/structure/B2749016.png)
1-({[(1-Hydroxycyclopentyl)methyl]amino}methyl)cyclopentan-1-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-({[(1-Hydroxycyclopentyl)methyl]amino}methyl)cyclopentan-1-ol hydrochloride is a synthetic organic compound with the molecular formula C12H23NO2·HCl It is characterized by the presence of two cyclopentane rings, each substituted with a hydroxyl group and connected via an aminomethyl bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-({[(1-Hydroxycyclopentyl)methyl]amino}methyl)cyclopentan-1-ol hydrochloride typically involves the following steps:
-
Formation of the Aminomethyl Intermediate: : The initial step involves the reaction of cyclopentanone with formaldehyde and ammonia to form the aminomethyl intermediate. This reaction is usually carried out under basic conditions, often using sodium hydroxide as a catalyst.
-
Hydroxylation: : The aminomethyl intermediate is then subjected to hydroxylation. This can be achieved through the reaction with hydrogen peroxide in the presence of a catalyst such as acetic acid, leading to the formation of the desired dihydroxy compound.
-
Hydrochloride Formation: : Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-({[(1-Hydroxycyclopentyl)methyl]amino}methyl)cyclopentan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine or alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentylamines or cyclopentanol derivatives.
Substitution: Formation of N-substituted cyclopentyl derivatives.
Applications De Recherche Scientifique
1-({[(1-Hydroxycyclopentyl)methyl]amino}methyl)cyclopentan-1-ol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of novel materials and as an intermediate in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-({[(1-Hydroxycyclopentyl)methyl]amino}methyl)cyclopentan-1-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The aminomethyl group may facilitate interactions with biological macromolecules, while the hydroxyl groups can form hydrogen bonds, enhancing binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-({[(1-Hydroxycyclohexyl)methyl]amino}methyl)cyclohexan-1-ol hydrochloride
- 1-({[(1-Hydroxycyclopropyl)methyl]amino}methyl)cyclopropan-1-ol hydrochloride
Uniqueness
1-({[(1-Hydroxycyclopentyl)methyl]amino}methyl)cyclopentan-1-ol hydrochloride is unique due to its dual cyclopentane structure, which imparts distinct steric and electronic properties. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can explore its full potential in various scientific domains.
Propriétés
IUPAC Name |
1-[[(1-hydroxycyclopentyl)methylamino]methyl]cyclopentan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2.ClH/c14-11(5-1-2-6-11)9-13-10-12(15)7-3-4-8-12;/h13-15H,1-10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFLOODXESKNCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNCC2(CCCC2)O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1311316-84-3 |
Source


|
| Record name | 1-({[(1-hydroxycyclopentyl)methyl]amino}methyl)cyclopentan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
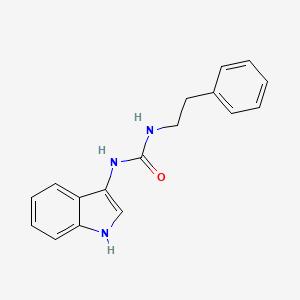
![6-Benzyl-6-azaspiro[3.4]octane-8-carbonitrile](/img/structure/B2748935.png)
![2-cyano-N-[6-(phenylamino)pyridin-3-yl]pyridine-4-carboxamide](/img/structure/B2748937.png)
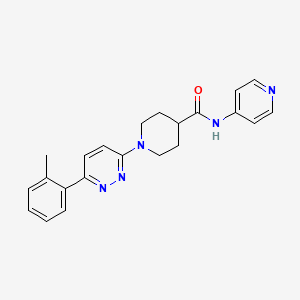
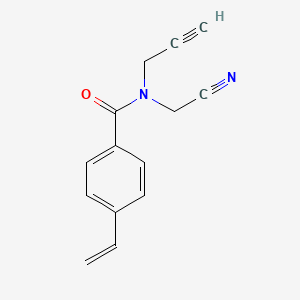
![1-(benzenesulfonyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B2748942.png)
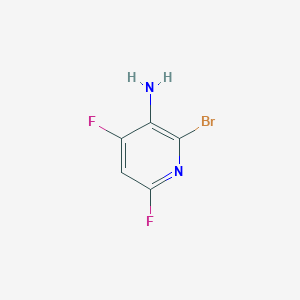
![2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-(3-cyanophenyl)acetamide](/img/structure/B2748944.png)
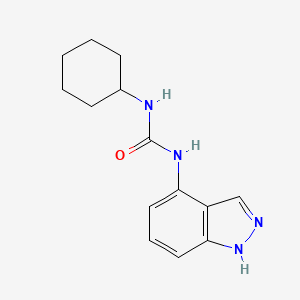
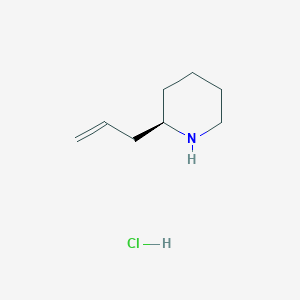

![6-fluoro-1-[(4-fluorophenyl)methyl]-3-(4-methylbenzenesulfonyl)-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one](/img/structure/B2748952.png)
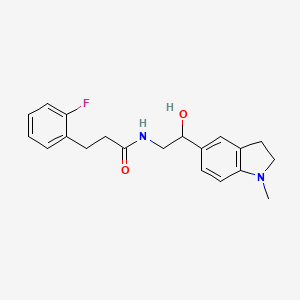
![N,1-bis(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2748956.png)
